Benzyl pent-4-EN-1-ylcarbamate
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Overview
Description
Benzyl pent-4-EN-1-ylcarbamate is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is known for its unique structure, which includes a benzyl group and a pent-4-en-1-ylcarbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl pent-4-EN-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with pent-4-en-1-amine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Another method involves the use of carbamoylation reactions, where a nucleophile reacts with a carbonylimidazolide in water. This method is efficient and does not require an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl pent-4-EN-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: N-bromosuccinimide (NBS) is used for bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, amines, and various substituted benzyl compounds .
Scientific Research Applications
Benzyl pent-4-EN-1-ylcarbamate is used in a wide range of scientific research applications:
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Properties
IUPAC Name |
benzyl N-pent-4-enylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-3-7-10-14-13(15)16-11-12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10-11H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWHHVAJOWURTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCNC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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